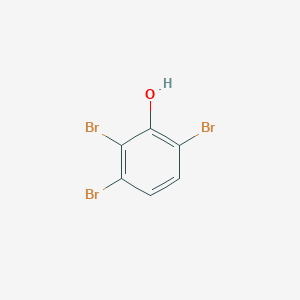

2,3,6-Tribromophenol

Description

Significance in Contemporary Environmental Chemistry and Chemical Science

2,4,6-Tribromophenol (B41969) is one of the most widely produced brominated phenols, with a global production estimated at 9,500 tonnes in 2001. researchgate.netoecd.org Its significance stems from its dual role as both a valuable industrial chemical and a widespread environmental substance. researchgate.netnih.gov In chemical science, TBP is a crucial intermediate in the synthesis of more complex brominated flame retardants (BFRs), such as those used in epoxy and polyurethane resins, and is also employed directly as a fungicide and wood preservative. researchgate.netwikipedia.orgalfa-industry.comacs.orgnih.govmdpi.com The chemical reactivity of TBP is rooted in its structure; the hydroxyl (-OH) group on the phenol (B47542) ring activates the molecule, facilitating the substitution of bromine atoms at the 2, 4, and 6 positions. tandfonline.com

From an environmental perspective, TBP's significance is marked by its ubiquitous presence in various global ecosystems. researchgate.netnih.gov It enters the environment from both anthropogenic and natural sources. researchgate.netresearchgate.net Industrial release occurs during its production and use, while it also forms as a degradation product of larger BFRs like tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.netacs.org Furthermore, TBP is naturally produced by a variety of marine organisms, including algae and benthic animals, where it is believed to contribute to the characteristic "sea-like" flavor of seafood. who.intawi.deoup.com Its detection in air, water, soil, sediment, and human tissues, including blood and milk, has prompted extensive research into its environmental persistence and bioaccumulation. researchgate.nettandfonline.comwho.intrsc.org

Historical Context of Bromophenol Research and Emergence of 2,4,6-Tribromophenol as a Research Focus

The study of bromophenols dates back to early organic chemistry, with initial research in the early 20th century focusing on the characterization of the 19 possible bromophenol isomers through the systematic halogenation of phenol. The reaction of phenol with bromine water to yield a distinct white precipitate of 2,4,6-tribromophenol became a classic qualitative test in analytical chemistry.

The transition of 2,4,6-TBP from a laboratory curiosity to a major research subject was driven by two key developments. First, its large-scale industrial production and use, which began to accelerate in the latter half of the 20th century, established it as a high-volume commercial chemical. researchgate.netoecd.org This led to its release into the environment through various waste streams. oecd.org

Second, the discovery of bromophenols as naturally occurring products in marine ecosystems in the 1960s and onwards revealed a biological dimension to these compounds. mdpi.comtaylorandfrancis.com It became clear that organisms like algae and marine worms naturally synthesize TBP. tandfonline.comwho.intoup.com The subsequent detection of TBP in environmental samples far from industrial sources, and its identification as a breakdown product of widely used flame retardants, solidified its status as a significant environmental pollutant, sparking intensive investigation into its ecological impact and fate. researchgate.netawi.de

Scope and Research Imperatives for 2,4,6-Tribromophenol Studies

Despite decades of study, significant gaps remain in the understanding of 2,4,6-TBP, necessitating further research. researchgate.netnih.gov A primary imperative is to fully elucidate its environmental fate and transport dynamics. While models like the Mackay level III fugacity model offer predictions, more empirical data is needed to understand its partitioning and persistence in different environmental compartments like soil, water, and air. oecd.orgwho.int The half-life of TBP is estimated to be between 20 and 40 days in the atmosphere, where it can be degraded by hydroxyl radicals. nih.govwho.int

Key research areas include:

Biodegradation Pathways: While TBP is generally not readily biodegradable, certain microorganisms have shown the ability to degrade it. tandfonline.comwho.int Studies have identified bacteria, such as Ochrobactrum sp. and Bacillus sp., that can utilize TBP as a carbon source, typically through sequential reductive debromination. tandfonline.comnih.govoup.com Further research is needed to understand the conditions that favor biodegradation and the full range of metabolic pathways, including methylation and hydroxylation. acs.orgnih.gov

Metabolites and Isomers: The environmental role and impact of TBP's degradation products, such as 2,4-dibromophenol (B41371), and structural isomers like 2,4,5-tribromophenol, are not well understood and require more investigation. researchgate.netnih.gov Research has shown that TBP can be a precursor to the formation of more complex and potentially toxic compounds like polybrominated dibenzo-p-dioxins (PBDDs) through enzymatic processes in the environment. diva-portal.orgacs.org

Analytical Method Development: The development of more sensitive and efficient analytical methods is crucial for detecting the low concentrations of TBP and its metabolites found in environmental and biological samples. pharmtech.com Current methods often rely on gas chromatography-mass spectrometry (GC-MS), but advanced techniques like UPLC-MS/MS are being employed to achieve lower detection limits. mdpi.comanalytice.comresearchgate.netnih.gov

Future Environmental Burden: The continued introduction of new types of BFRs, which may degrade into TBP, means that this compound will remain environmentally relevant for the foreseeable future, highlighting the need for ongoing monitoring and research. researchgate.netnih.gov

Detailed Research Findings

Physicochemical Properties

2,4,6-Tribromophenol is a solid at room temperature, typically appearing as white to off-white needle-like or prismatic crystals with a distinct phenolic odor. oecd.orgwikipedia.orgwho.int Its key physicochemical properties are summarized in the table below. The three bromine atoms on the phenolic ring significantly influence its properties, leading to low water solubility and a higher octanol-water partition coefficient compared to less brominated phenols. who.int

Table 1: Physicochemical Properties of 2,4,6-Tribromophenol

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₃Br₃O | wikipedia.org |

| Molar Mass | 330.8 g/mol | wikipedia.org |

| Appearance | White to almost white crystalline powder/needles | oecd.orgwikipedia.orgwho.int |

| Melting Point | 93.9 - 95.5 °C | oecd.orgwikipedia.orgdrugbank.com |

| Boiling Point | 244 °C | oecd.orgwikipedia.org |

| Water Solubility | 59 mg/L (at 25 °C) | oecd.orgdrugbank.com |

| log Kow (Octanol-Water Partition Coefficient) | 3.89 - 4.13 | oecd.orgdrugbank.com |

| pKa | 5.97 - 6.8 | oecd.orgdrugbank.com |

| Vapour Pressure | 4.2 x 10⁻² Pa (at 25 °C) | oecd.orgscbt.com |

| Henry's Law Constant | 4.77 x 10⁻⁸ atm·m³/mole | oecd.org |

Analytical Methods for Detection

The accurate quantification of 2,4,6-Tribromophenol in diverse and complex matrices requires sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used method. analytice.com For trace-level detection, more advanced methods such as tandem mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed, often in conjunction with sample pre-concentration techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE). mdpi.comnih.gov

Table 2: Selected Analytical Methods for 2,4,6-Tribromophenol

| Analytical Technique | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|

| GC-MS | Water | LOQ: 0.05 µg/L | analytice.com |

| UPLC-MS/MS | Groundwater | LOD: 0.1 ng/L | mdpi.com |

| GC-MS/MS with SBSE | Solid Dosage Formulations | LOD: 1-100 pg/tablet | nih.gov |

| GC-MS/MS with SBSE | Water-based Solutions | LOD: 0.04-4 ng/L | nih.gov |

Environmental Distribution

The environmental distribution of 2,4,6-Tribromophenol can be estimated using fugacity models. The Mackay level III model predicts where the chemical will partition if released into a specific environmental compartment. If released into soil, it is predicted to remain almost entirely in the soil. oecd.org When released into water, the majority stays in the water phase, with a smaller fraction partitioning to sediment. oecd.org A release into the air results in significant transport to both soil and water. oecd.org

Table 3: Predicted Environmental Distribution of 2,4,6-Tribromophenol (Mackay Level III Fugacity Model)

| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment | Source(s) |

|---|---|---|---|---|---|

| Air | 29.2% | 21.4% | 47.8% | - | oecd.org |

| Water | - | 92.9% | - | 7.1% | oecd.org |

| Soil | - | - | 99.9% | - | oecd.org |

Chemical Compounds Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2,4,5-Tribromophenol |

| 2,4,6-Tribromoanisole (B143524) |

| 2,4,6-Tribromophenol (TBP) |

| 2,4-Dibromophenol (2,4-DBP) |

| 2,6-Dibromophenol (B46663) |

| 4-Bromophenol |

| Bismuth tribromophenate |

| Bromine |

| Epoxy Resin |

| Pentabromophenol (PBP) |

| Phenol |

| Polybrominated dibenzo-p-dioxins (PBDDs) |

| Polybrominated diphenyl ethers (PBDEs) |

| Polyurethane |

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNCNAPAHSSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543390 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-57-3 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources, Production, and Environmental Pathways of 2,4,6 Tribromophenol

Anthropogenic Sources and Industrial Context

2,4,6-Tribromophenol (B41969) (TBP) is a brominated derivative of phenol (B47542) with significant industrial applications. wikipedia.orgkowachemical.comottokemi.com While it has been identified as a natural metabolite in some marine organisms, its prevalence in the environment is largely due to anthropogenic production and use. wikipedia.orgresearchgate.netnih.gov The worldwide production was estimated at 9,500 tonnes per year in 2001. researchgate.netoecd.org Industrially, TBP is valued primarily as a chemical intermediate for the synthesis of high-value brominated flame retardants (BFRs) and as a reactive flame retardant itself. oecd.orgnih.govalfa-industry.com It is also utilized as a wood preservative and fungicide. wikipedia.orgkowachemical.comnih.gov

Industrial Production Routes and Methodologies

The industrial synthesis of 2,4,6-Tribromophenol has evolved from conventional methods with significant environmental drawbacks to more sophisticated, environmentally benign processes that offer higher purity and yield.

The traditional and most direct method for producing 2,4,6-Tribromophenol is the direct bromination of phenol. nih.gov This process typically involves adding elemental bromine to an aqueous solution of phenol. google.comprepchem.com While straightforward, this pathway is inefficient. A major disadvantage is that only half of the bromine reactant is incorporated into the phenol ring; the other half is converted into hydrogen bromide (HBr) as a byproduct. google.com This results in poor atom economy, increases production costs, and generates a significant acidic waste stream that requires treatment or recycling. google.comresearchgate.net The resulting product often contains impurities, such as inorganic bromides, which can affect its quality. google.com

To overcome the limitations of conventional synthesis, several "green" or environmentally friendly methodologies have been developed. These approaches focus on improving efficiency, reducing waste, and utilizing less hazardous materials.

One notable method uses phenol and hydrobromic acid as raw materials with hydrogen peroxide as the oxidant, often in a water or water-ethanol solvent system. google.com This process can utilize industrial byproduct HBr, does not generate additional HBr waste, and produces 2,4,6-TBP with high purity (>99%) and yields between 89-95%. google.com

Other innovative approaches include:

Solid-Support Synthesis: Using potassium permanganate (B83412) (KMnO₄) and quaternary ammonium (B1175870) bromide on a silica (B1680970) gel support. This solvent-free grinding method is efficient, fast, and minimizes waste. tandfonline.com

Recyclable Catalyst Systems: Employing an AlBr₃-Br₂ system in an aqueous medium. This method allows for fast, regioselective bromination and the catalyst system can be recycled for several cycles. researchgate.net

Biomimetic Oxidation: A process involving peroxovanadium(V)-mediated oxidation of bromide, which synthesizes stable, crystalline organic ammonium tribromides (OATB) that can then be used to brominate phenol. This method avoids the direct use of Br₂ and HBr. ias.ac.in

In Situ Bromine Generation: Reacting a metal bromide salt with hydrogen peroxide in a sulfuric acid solution. This allows for the simultaneous generation of bromine and its regeneration from the HBr formed during the reaction, avoiding the need for gaseous chlorine. google.com

Table 1: Comparison of Synthetic Methodologies for 2,4,6-Tribromophenol

| Methodology | Key Reagents | Solvent | Key Advantages | Reported Yield |

|---|---|---|---|---|

| Conventional | Phenol, Bromine (Br₂) | Water | Simple, direct reaction. | Nearly quantitative (lab scale) prepchem.com |

| H₂O₂ Oxidation | Phenol, Hydrobromic Acid, Hydrogen Peroxide | Water or Water/Ethanol | Utilizes byproduct HBr, no HBr waste, high purity. google.com | 89-95% google.com |

| Solid-Support | Quaternary Ammonium Bromide, KMnO₄ | Solvent-free (Silica gel) | Environmentally friendly, solvent-free, fast. tandfonline.com | 87% tandfonline.com |

| Recyclable Catalyst | Phenol, AlBr₃-Br₂ | Water | Fast, eco-friendly, recyclable catalyst system. researchgate.net | 98% researchgate.net |

Conventional Synthetic Pathways

Role as a Chemical Intermediate in the Synthesis of Brominated Compounds

The predominant industrial use of 2,4,6-TBP is as a foundational building block for other brominated chemicals, particularly flame retardants. wikipedia.orgnih.govoecd.org Its reactive hydroxyl group and high bromine content make it an ideal starting material. oecd.orgnbinno.com

2,4,6-TBP serves as a key intermediate in the production of several high-performance BFRs. alfa-industry.com It is a precursor for both additive and reactive flame retardants used in polymers like epoxy resins, polyurethanes, and polyesters. alfa-industry.comnbinno.com

Notable derivatives synthesized from 2,4,6-TBP include:

Tris(2,4,6-tribromophenoxy) Triazine: A flame retardant known for its high thermal stability.

Tris(2,4,6-tribromophenyl) phosphate (B84403): An additive flame retardant. alfa-industry.com

Brominated Epoxy Resins: TBP can be used to create brominated epoxy oligomers that are then incorporated into electronic circuit boards. researchgate.net

Degradation Product: TBP is also known to be a degradation product of other BFRs, such as Tetrabromobisphenol A (TBBPA), during environmental or biotic processes. nih.govnih.gov

2,4,6-TBP is used to synthesize various brominated phenoxy ethers that function as flame retardants. The reaction typically involves the phenolic hydroxyl group of TBP.

Key examples include:

1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE): A novel brominated flame retardant synthesized from 2,4,6-TBP and 1,2-dibromoethane. nih.gov

Poly-2,6-dibromophenylene ether: A flame retardant polymer produced from 2,4,6-TBP, suitable for use in engineering plastics like nylon 66 and thermoplastic polyesters. alfa-industry.com

2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE): This compound is synthesized by the electrophilic addition of bromine to allyl-2,4,6-tribromophenyl ether (ATE), which itself is derived from 2,4,6-TBP. researchgate.net

2,4,6-tribromophenoxy-ether: Formed when TBP is used to "cap" the terminal hydroxyl group of a polymer during the polymerization of oxirane, rendering the resulting polymer flame resistant. oecd.org

Table 2: Examples of Compounds Synthesized from 2,4,6-Tribromophenol

| Derivative Compound | Chemical Class | Primary Application |

|---|---|---|

| Tris(2,4,6-tribromophenyl) phosphate | Organophosphate Ester | Additive Flame Retardant alfa-industry.com |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Brominated Ether | Additive Flame Retardant nih.gov |

| Poly-2,6-dibromophenylene ether | Polymer | Reactive Flame Retardant alfa-industry.com |

| 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | Brominated Ether | Additive Flame Retardant researchgate.net |

| Brominated Epoxy Resins | Polymer | Reactive Flame Retardant researchgate.net |

Precursor for Brominated Flame Retardants and Their Derivatives

Natural Occurrence and Biogenic Formation

2,4,6-Tribromophenol is not only a synthetically produced chemical but is also a naturally occurring substance, primarily in marine environments. who.int Its biogenic formation is a key contributor to its ubiquitous presence.

Biosynthesis by Marine Organisms and Ecological Roles

A variety of marine organisms are known to biosynthesize 2,4,6-TBP and other simple brominated phenols. who.int These compounds are considered secondary metabolites. Several species of marine algae, including red, green, and brown macroalgae, produce 2,4,6-TBP, often in high concentrations. researchgate.netawi.de For instance, the brown macroalgae Sargassum siliquastrum has been found to contain significant levels of 2,4,6-TBP. awi.de The biosynthesis in algae is catalyzed by enzymes like bromoperoxidases, which facilitate the bromination of phenolic precursors. mdpi.com Vanadium-dependent bromoperoxidases are particularly abundant in marine algae and are crucial in the formation of brominated compounds. The proposed biosynthetic pathway in the green alga Ulva lactuca suggests that 4-hydroxybenzoic acid is a likely precursor to 2,4,6-TBP.

In addition to algae, marine invertebrates such as polychaetes (e.g., Lanice conchilega), acorn worms (Enteropneusta), and sponges are significant producers of bromophenols. who.intnih.gov Acorn worms, for example, can excrete large quantities of these compounds. who.int The production of 2,4,6-TBP in these organisms is thought to serve important ecological functions. The primary role is believed to be chemical defense against predators and biofouling. researchgate.netawi.dehelcom.fi The "sea-like" or "ocean" taste and flavor of some seafood are often attributed to the presence of these naturally occurring bromophenols. awi.de

Table 1: Marine Organisms Known to Produce 2,4,6-Tribromophenol

| Category | Organism Examples | Reference |

|---|---|---|

| Algae | Sargassum siliquastrum (brown macroalgae), Padina arborescens, Lobophora variegata, Ulva lactuca (green alga), Ceramium tenuicorne, Rhodomela larix (red algae) | awi.demdpi.com |

| Invertebrates | Lanice conchilega (polychaete), Acorn worms (Enteropneusta), Sponges (Aplysina aerophoba) | who.intnih.govasm.org |

| Bacteria | Pseudoalteromonas spp. (marine gammaproteobacteria) | researchgate.net |

Formation from Degradation of Other Organic Pollutants

2,4,6-TBP is also formed in the environment through the degradation of more complex brominated organic pollutants, which are often used as flame retardants.

Transformation Products of Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs), a class of widely used flame retardants, can degrade to form bromophenols. researchgate.net Research has demonstrated that the UV irradiation of various PBDE congeners (e.g., BDE-153, BDE-154) and technical mixtures in conditions simulating natural sunlight leads to their photolytic degradation. acs.org This process involves the cleavage of the diphenyl ether bond, resulting in the formation of several bromophenols, with 2,4,6-TBP being one of the prominent products. acs.org The formation of meta-substituted bromophenols during this process can potentially be used as markers to distinguish photolytic PBDE transformation products from naturally produced bromophenols, which typically feature bromine substituents in ortho- and para-positions. acs.org

Degradation Byproducts of Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A (TBBPA) is one of the most extensively used brominated flame retardants and is a significant source of 2,4,6-TBP in the environment. awi.deresearchgate.net The degradation of TBBPA can occur through various processes, leading to the formation of 2,4,6-TBP. For instance, the ozonation of water containing TBBPA has been shown to completely remove the parent compound, with 2,4,6-TBP being identified as an initial degradation product. plos.orgresearchgate.net This transformation involves the cleavage of the central carbon atom of the TBBPA molecule. plos.org Photolytic degradation is another important pathway; exposure of TBBPA to strong UV light can also yield 2,4,6-TBP as a major product. awi.deresearchgate.net Furthermore, anaerobic biodegradation of TBBPA can lead to the formation of 2,4,6-TBP as a metabolite. researchgate.net

Table 2: Formation of 2,4,6-TBP from Precursor Pollutants

| Precursor Pollutant | Degradation Process | Key Finding | Reference |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Photolysis (UV irradiation) | Cleavage of the ether bond in PBDEs results in the formation of various bromophenols, including 2,4,6-TBP. | acs.org |

| Tetrabromobisphenol A (TBBPA) | Ozonation | Complete removal of TBBPA with 2,4,6-TBP observed as an initial intermediate product. | plos.orgresearchgate.net |

| Tetrabromobisphenol A (TBBPA) | Photolysis (UV light) | 2,4,6-TBP is a major product of TBBPA degradation under strong UV light. | awi.deresearchgate.net |

| Tetrabromobisphenol A (TBBPA) | Anaerobic Biodegradation | Can be produced as a metabolite during the anaerobic breakdown of TBBPA. | researchgate.net |

Mechanisms of Formation from Related Brominated Phenolic Chemicals

2,4,6-TBP can be formed from other less-brominated phenolic compounds through enzymatic and chemical processes. In marine environments, bromoperoxidase enzymes can catalyze the further bromination of existing bromophenols. acs.org For example, studies have shown that 2,4-dibromophenol (B41371) (2,4-DBP) can be transformed into 2,4,6-TBP by bromoperoxidase isolated from the marine red alga Corallina officinalis. acs.org This reaction proceeds in the presence of bromide ions and hydrogen peroxide. acs.org Similarly, the reductive debromination of more highly brominated phenols can also lead to the formation of 2,4,6-TBP, although it is more commonly a product of further bromination or the degradation of larger molecules. The transformation of brominated phenols is a dynamic process, with various congeners interconverting based on the prevailing environmental and biological conditions. asm.org

Environmental Fate and Transformation Mechanisms of 2,4,6 Tribromophenol

Abiotic Transformation Processes

Abiotic transformation involves non-biological processes that degrade or alter the chemical structure of 2,4,6-TBP. Key among these are photolytic degradation and hydrolysis.

Photolytic Degradation Pathways in Environmental Compartments

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the atmosphere, vapor-phase 2,4,6-TBP is subject to degradation by reacting with photochemically produced hydroxyl radicals. who.intscbt.com The estimated half-life for this reaction in the air is between 20 and 40 days. who.int Direct photolysis by UV light has been shown to have a half-life of 4.6 hours. oecd.org However, since 2,4,6-TBP tends to partition to soil and sediment where UV light penetration is low, this is not considered a primary degradation route in these environments. who.int Particulate-phase 2,4,6-TBP is removed from the atmosphere through wet and dry deposition. who.int

In aqueous solutions, the phototransformation of 2,4,6-TBP can occur, although it does not absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight. nih.gov However, studies have shown that under certain conditions, such as the presence of nitrate (B79036) and UV light, an advanced reduction process can lead to the debromination of 2,4,6-TBP. nih.gov Abiotic transformation of bromophenols like 2,4,6-TBP can sometimes lead to the formation of more toxic and persistent products. researchgate.net

| Environmental Compartment | Degradation Process | Estimated Half-life |

| Atmosphere (vapor phase) | Reaction with hydroxyl radicals | 20-40 days who.int |

| Air (direct UV) | Direct photolysis | 4.6 hours oecd.org |

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. 2,4,6-TBP is considered to be stable in water and is not expected to undergo hydrolysis in the environment, regardless of pH, due to the absence of hydrolyzable functional groups. oecd.orgnih.gov This stability means that hydrolysis is not a significant environmental fate process for this compound.

Biotic Transformation and Biodegradation Pathways

Biotic transformation, or biodegradation, involves the breakdown of 2,4,6-TBP by living organisms, primarily microorganisms. This is a crucial process in determining the ultimate fate of the compound in the environment.

Microbial Degradation Mechanisms

Microorganisms have evolved various mechanisms to degrade halogenated organic compounds like 2,4,6-TBP. These mechanisms can be broadly categorized into reductive debromination and oxidative biodegradation. Several bacterial strains capable of degrading 2,4,6-TBP have been isolated and studied, including species of Ochrobactrum and Bacillus. oup.comnih.govnih.gov

Reductive debromination is a process where bromine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This process is a major degradation pathway for 2,4,6-TBP under both anaerobic and aerobic conditions. nih.gov

Studies have shown that various microorganisms can sequentially debrominate 2,4,6-TBP. For instance, Ochrobactrum sp. strain TB01 was found to degrade 2,4,6-TBP to phenol (B47542) through the intermediates 2,4-dibromophenol (B41371) (2,4-DBP) and 2-bromophenol (B46759) (2-BP). oup.comnih.govtandfonline.com This process required NADH. oup.comnih.gov Similarly, Bacillus sp. GZT has been shown to degrade 2,4,6-TBP via reductive debromination, with the potential for simultaneous debromination at both ortho- and para-positions. nih.govsigmaaldrich.com

In anaerobic environments, such as marine sediments, microorganisms associated with sponges like Aplysina aerophoba have demonstrated the ability to reductively debrominate 2,4,6-TBP. asm.org The process was observed under methanogenic and sulfidogenic conditions, with 2,6-dibromophenol (B46663) and 2-bromophenol identified as intermediates. asm.org

| Microbial Strain/Consortium | Condition | Intermediates | Final Product |

| Ochrobactrum sp. TB01 | Aerobic | 2,4-Dibromophenol, 2-Bromophenol | Phenol oup.comnih.govtandfonline.com |

| Bacillus sp. GZT | Aerobic | Brominated compounds | Mineralization nih.gov |

| Sponge-associated microorganisms (Aplysina aerophoba) | Anaerobic (methanogenic, sulfidogenic) | 2,6-Dibromophenol, 2-Bromophenol | Phenol asm.org |

| Desulfovibrio sp. | Anaerobic | Not specified | Not specified oup.com |

Oxidative biodegradation involves the introduction of oxygen into the aromatic ring, often leading to ring cleavage and complete mineralization to carbon dioxide and water. While reductive debromination is a primary initial step, subsequent oxidative processes are necessary for the complete breakdown of the resulting phenol.

Some studies have indicated that after reductive debromination to phenol, the phenol can be further metabolized. asm.org For example, in a study on the degradation of tetrabromobisphenol A (TBBPA), the intermediate 2,4,6-TBP was reductively dehalogenated to phenol, which was then further metabolized under anaerobic conditions. asm.org

In some cases, oxidative processes can occur alongside debromination. Research on Bacillus sp. GZT identified not only brominated intermediates but also three oxidative products, suggesting a complex degradation mechanism involving both reductive and oxidative steps. nih.gov Furthermore, a minor pathway involving methylated debromination was also observed in this strain. nih.gov In rice plants, 2,4,6-TBP was shown to undergo various transformations including hydroxylation and coupling reactions, indicating oxidative metabolism. acs.orgnih.gov

Microbial Communities and Strain-Specific Degradation Capabilities (e.g., Ochrobactrum species, Bacillus sp. GZT)

Specific microbial communities and individual bacterial strains have demonstrated notable capabilities in degrading 2,4,6-Tribromophenol (2,4,6-TBP). Among these, species from the genera Ochrobactrum and Bacillus have been subjects of detailed research for their efficiency in breaking down this compound.

Ochrobactrum sp. strain TB01, isolated from soil contaminated with brominated pollutants, has shown the ability to use 2,4,6-TBP as its sole source of carbon and energy. tandfonline.comoup.comebi.ac.uknih.gov This strain can degrade 100 μM of 2,4,6-TBP within 36 hours in a growing culture. tandfonline.comoup.comnih.gov The degradation process involves sequential reductive debromination, where 2,4,6-TBP is converted to phenol via the intermediates 2,4-dibromophenol (2,4-DBP) and 2-bromophenol (2-BP). tandfonline.comoup.comebi.ac.uknih.gov For this debromination to occur, the presence of NADH is required. tandfonline.comoup.comnih.gov In a resting cell assay, Ochrobactrum sp. TB01 was able to achieve complete degradation of 2,4,6-TBP, releasing three moles of bromine ions for every mole of 2,4,6-TBP. tandfonline.comoup.comebi.ac.uknih.gov

Another significant microorganism is Bacillus sp. GZT, an aerobic strain isolated from river sludge in an electronic waste-dismantling region. gdut.edu.cngdut.edu.cnresearchgate.net This strain is capable of both debrominating and mineralizing 2,4,6-TBP. gdut.edu.cnresearchgate.net Under optimal laboratory conditions, Bacillus sp. GZT degraded 93.2% of the initial 2,4,6-TBP and achieved an 89.3% debromination efficiency within 120 hours. gdut.edu.cn Bioaugmentation of river water and sediment microcosms with Bacillus sp. GZT led to a 40.7% removal of 2,4,6-TBP over a 7-week period, a significant enhancement compared to unamended controls. gdut.edu.cnnih.gov The degradation efficiency of Bacillus sp. GZT can be further enhanced by the addition of substances like glucose, yeast extract, sodium lactate, and sodium propionate. gdut.edu.cnnih.gov A dehalogenase enzyme isolated from Bacillus sp. GZT has been identified as a key component in the degradation process. gdut.edu.cn This enzyme, with a molecular mass of 63.4 kDa, showed optimal activity at 35°C and was promoted by the presence of H₂O₂, NADPH, Mn²⁺, and Mg²⁺. gdut.edu.cn

Table 1: Microbial Degradation of 2,4,6-Tribromophenol

Role of Microbial Metabolism in Formation of Secondary Metabolites (e.g., 2,4,6-Tribromoanisole)

The microbial metabolism of 2,4,6-TBP can lead to the formation of secondary metabolites, with 2,4,6-Tribromoanisole (B143524) (2,4,6-TBA) being a notable example. bris.ac.ukbris.ac.ukwikipedia.org This transformation is a methylation process where a methyl group is added to the hydroxyl group of the 2,4,6-TBP molecule. bris.ac.uk

This conversion is carried out by a variety of fungi and bacteria that are commonly found in the environment. wikipedia.org For instance, strains of the xerophilic fungus Paecilomyces variotii have been shown to quantitatively convert 2,4,6-TBP into 2,4,6-TBA. acs.org Other microorganisms implicated in this transformation include species of Aspergillus, Penicillium, Actinomycetes, Botrytis cinerea, Rhizobium, and Streptomyces. wikipedia.org

The formation of 2,4,6-TBA is significant because of its distinct musty or moldy odor, which is detectable by humans at extremely low concentrations. bris.ac.ukbris.ac.uk This has led to instances of product recalls for items that have become contaminated with 2,4,6-TBA, often from packaging materials like wooden pallets that were treated with 2,4,6-TBP as a fungicide. bris.ac.ukbris.ac.ukwikipedia.org The leaching of 2,4,6-TBA from treated wood, such as wine casks, can also be responsible for the phenomenon known as "cork taint" in wines. bris.ac.ukbris.ac.uk

Biotransformation in Terrestrial and Aquatic Flora (e.g., Rice Plants)

Studies on rice plants (Oryza sativa) have provided significant insights into the biotransformation of 2,4,6-TBP in flora. When exposed to 2,4,6-TBP through hydroponic systems, rice plants have been shown to metabolize the compound extensively. nih.govacs.org After a 5-day exposure, it was found that 99.2% of the initial 2,4,6-TBP had been metabolized by the rice plants. nih.govacs.org This biotransformation process involves a series of metabolic reactions, categorized into Phase I and Phase II, which ultimately lead to the formation of a variety of metabolites. nih.govacs.org In one study, a total of 40 different transformation products were identified, with 9 being Phase I metabolites and 31 being Phase II metabolites. nih.govacs.orgresearchgate.net The majority of these metabolites (39) were located in the roots, with 10 of them being translocated to the stems and leaves. nih.govacs.orgresearchgate.net

Phase I Metabolic Reactions (Debromination, Hydroxylation, Methylation)

Phase I metabolism of 2,4,6-TBP in rice plants involves several key reactions: debromination, hydroxylation, and methylation. nih.govacs.org

Debromination: This process involves the removal of bromine atoms from the 2,4,6-TBP molecule. In rice plants, the primary debromination product observed is 2,4-dibromophenol, indicating that the bromine atom at the ortho position is preferentially removed. nih.gov

Hydroxylation: This reaction adds a hydroxyl (-OH) group to the aromatic ring. This is a common metabolic pathway for xenobiotics in plants. nih.gov

Methylation: This involves the addition of a methyl (-CH₃) group. nih.govacs.org

These Phase I reactions modify the structure of 2,4,6-TBP, often making it more reactive and preparing it for the subsequent Phase II conjugation reactions. nih.gov

Phase II Conjugation Reactions (Sulfation, Glycosylation)

Following Phase I modifications, or in some cases directly, 2,4,6-TBP and its metabolites undergo Phase II conjugation reactions in rice plants. nih.govacs.orgnsf.gov These reactions involve the attachment of endogenous molecules, such as sulfates or sugars, to the xenobiotic, which generally increases its water solubility and facilitates its sequestration or excretion. researchgate.netnih.govslideshare.net

Sulfation: This is the addition of a sulfate (B86663) group. In studies with rice seedlings and cell cultures, 2,4,6-TBP was rapidly transformed to produce sulfated conjugates. researchgate.netnih.govacs.orgfigshare.comnih.gov The predominant sulfated conjugate (TP₄₀₈) was found to be excreted from the rice roots into the hydroponic solution and could also be transported vertically to the leaf sheath and leaves. researchgate.netnih.govacs.orgfigshare.comnih.gov

Glycosylation: This involves the attachment of a sugar moiety, typically glucose. researchgate.netnih.gov Like sulfation, glycosylation of 2,4,6-TBP occurs rapidly in rice. researchgate.netnih.govacs.orgfigshare.comnih.gov The main glycosylation conjugate (TP₄₉₀) was also excreted into the surrounding solution but, unlike the sulfated conjugate, was primarily sequestered within the cell vacuoles and walls of the roots. researchgate.netnih.govacs.orgfigshare.comnih.gov

Table 2: Phase I and II Biotransformation of 2,4,6-Tribromophenol in Rice Plants

Dimeric Reactions and Formation of Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Polybrominated Dibenzo-p-dioxins/Dibenzofurans (PBDD/Fs)

A significant finding in the study of 2,4,6-TBP metabolism in rice plants is the occurrence of dimeric reactions, leading to the formation of more complex and potentially more toxic compounds. nih.govacs.org These reactions involve the coupling of 2,4,6-TBP molecules or their metabolites.

Environmental Distribution and Compartmentalization

2,4,6-TBP is found in various environmental compartments due to both natural and anthropogenic sources. researchgate.netwho.int It has been detected in the air, water, soil, and sediment. researchgate.netwho.intoecd.org

The distribution of 2,4,6-TBP between these compartments is influenced by its physicochemical properties. Mackay Level III fugacity modeling provides predictions of its environmental fate. who.intoecd.org

Release to Soil: If released into the soil, it is predicted that 99.9% of the 2,4,6-TBP will remain in the soil, with very little migration to other compartments. oecd.org

Release to Water: When released into water, approximately 92.9% is expected to stay in the water, while 7.1% partitions to the sediment. oecd.org Volatilization from water surfaces is not considered a major fate process. who.int

Release to Air: If released into the air, a significant portion is expected to partition to other media. Modeling suggests that 29.2% would remain in the air, with 21.4% transported to water and 47.8% to soil. oecd.org In the atmosphere, it can exist in both vapor and particulate phases and is subject to removal by wet and dry deposition. who.int

Monitoring data has confirmed the presence of 2,4,6-TBP in various environmental samples. For example, estuarine sediment concentrations have been measured as high as 3,690 µg/kg dry weight. who.int In surface freshwater, concentrations of up to 0.3 µg/L have been reported. who.int It has also been detected in house dust and both indoor and outdoor air. researchgate.net

Table 3: Predicted Environmental Distribution of 2,4,6-Tribromophenol (Mackay Level III Model)

Table of Compound Names

Application of Fugacity Models for Environmental Partitioning

Fugacity models, such as the Mackay Level III model, are utilized to predict the environmental distribution of chemical substances. who.intoecd.org These models estimate the partitioning of a chemical into different environmental compartments like air, water, soil, and sediment based on its physical and chemical properties.

For 2,4,6-Tribromophenol (2,4,6-TBP), fugacity modeling indicates that its environmental distribution is highly dependent on the compartment of release. oecd.org When released into the air, a significant portion is expected to be transported to soil (47.8%) and water (21.4%), with 29.2% remaining in the air. oecd.org If released into water, the majority (92.9%) is predicted to stay within the water compartment, with a smaller fraction (7.1%) partitioning to sediment. oecd.org In the case of a soil release, 2,4,6-TBP is overwhelmingly expected to remain in the soil (99.9%). oecd.org

Table 1: Predicted Environmental Distribution of 2,4,6-Tribromophenol Using a Mackay Level III Fugacity Model

| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment |

| Air | 29.2 | 21.4 | 47.8 | - |

| Water | - | 92.9 | - | 7.1 |

| Soil | - | - | 99.9 | - |

| Data from a study utilizing a generic level III fugacity model. oecd.org |

These predictions are influenced by key physical-chemical properties of 2,4,6-TBP, such as its vapor pressure, water solubility, and octanol-water partition coefficient (log Kow). oecd.org The model uses these parameters to calculate the fugacity capacity of each environmental compartment, which determines the chemical's tendency to reside in that medium.

Volatilization and Atmospheric Transport Considerations

The potential for 2,4,6-TBP to volatilize and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. With an estimated vapor pressure of 4 x 10⁻² Pa at 25°C, 2,4,6-TBP is considered a semivolatile organic compound and is expected to exist in both the vapor and particulate phases in the atmosphere. who.intscbt.com

Once in the atmosphere, particulate-phase 2,4,6-TBP can be removed through wet and dry deposition. who.intscbt.com The vapor-phase of 2,4,6-TBP is subject to degradation by photochemically produced hydroxyl radicals, with an estimated half-life of about 34 days. guidechem.comscbt.com

Volatilization from water surfaces is not considered a major fate process for 2,4,6-TBP. who.intscbt.com This is supported by its estimated Henry's Law constant of 3.6 x 10⁻³ Pa·m³/mol. who.int However, some studies suggest that volatilization can occur. For instance, one study noted that approximately 5.25% of the initial amount of 2,4,6-TBP volatilized from a hydroponic solution over 120 hours. nih.gov Another study using a fugacity model predicted that over 80% of 2,4-dibromoanisole, a related compound, can volatilize from surface seawater. researchgate.net

Table 3: Physical Properties of 2,4,6-Tribromophenol Related to Volatilization

| Property | Value | Reference |

| Vapor Pressure (25°C) | 4 x 10⁻² Pa | who.intscbt.com |

| Henry's Law Constant | 3.6 x 10⁻³ Pa·m³/mol | who.int |

| Atmospheric Half-life | ~34 days | guidechem.comscbt.com |

| These properties influence the compound's tendency to enter the atmosphere and its persistence there. |

Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) from 2,4,6-Tribromophenol

2,4,6-Tribromophenol is a known precursor to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), which are highly toxic and persistent environmental pollutants. researchgate.netnih.govacs.org The formation of these compounds from 2,4,6-TBP can occur under various conditions, particularly thermal stress. researchgate.netnih.gov

Thermal Reaction Conditions and Mechanisms

The thermal decomposition of 2,4,6-TBP can lead to the formation of PBDD/Fs. aaqr.org Studies have shown that the pyrolysis of 2,4,6-TBP can produce two major brominated dioxin isomers through direct condensation and a Smiles rearrangement. researchgate.net The yields of PBDD/Fs from the pyrolysis of 2,4,6-TBP have been reported to be as high as 56% at 500°C and 89% at 600°C. aaqr.org

The formation of PBDD/Fs is influenced by temperature, with maximum yields of major dioxins often observed at specific temperature ranges. For example, one study found the maximum yield of major dioxins from a similar compound, 2,4-dibromophenol, occurred at 400°C, with decomposition and debromination occurring at 500°C. researchgate.net

Radical Intermediates and Coupling Reactions

The formation of PBDD/Fs from 2,4,6-TBP involves the generation of radical intermediates. researchgate.netnih.govresearchgate.net The reaction between 2,4,6-TBP and active hydrogen radicals can produce key radical species such as the bromophenoxyl radical, the substituted phenyl radical, and the phenoxyl diradical. researchgate.netresearchgate.net

The self- and cross-combinations of these radical species and 2,4,6-TBP can then lead to the formation of PBDDs and PBDFs. researchgate.netresearchgate.net For example, 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TBDF) is generated through C-C coupling reactions of radical intermediates from the debromination of 2,4,6-TBP. researchgate.netnih.gov The formation of 2,3,7,8-substituted PBDD/Fs involves more complex processes including debromination, bromine substitution, and bromine rearrangement reactions. researchgate.netnih.gov

Catalytic Effects on PBDD/F Formation Pathways

The formation of PBDD/Fs from 2,4,6-TBP can be influenced by the presence of catalysts. researchgate.netnih.gov Metals and metal oxides, in particular, can have a significant catalytic effect. researchgate.netnih.gov

Studies have investigated the effects of adding copper (Cu), iron (Fe), and antimony(III) oxide (Sb₂O₃) on the formation of PBDD/Fs from 2,4,6-TBP. researchgate.netnih.gov It was found that these catalysts tend to accelerate the formation of ortho-substituted PBDD/Fs more than 2,3,7,8-PBDD/Fs. researchgate.netnih.gov The catalytic effect of copper is particularly high, proceeding through the Ullmann reaction, while iron shows the highest effect on bromophenol oxidation. researchgate.netnih.gov These findings demonstrate that both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs can be generated from 2,4,6-TBP, and the presence of catalysts can significantly impact the types and quantities of PBDD/Fs formed. researchgate.netnih.gov

Theoretical Studies of PBDD/F Formation Mechanisms

Theoretical studies, predominantly employing quantum chemical methods such as Density Functional Theory (DFT), have become indispensable for unraveling the intricate gas-phase formation mechanisms of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) from 2,4,6-tribromophenol (2,4,6-TBP). acs.orgnih.gov These computational investigations provide detailed insights into reaction pathways, transition states, and kinetic parameters that are often difficult to determine experimentally. acs.orgacs.org

A central finding from theoretical modeling is the critical role of radical species derived from 2,4,6-TBP. researchgate.netresearchgate.net Under thermal conditions, reactions, particularly with active hydrogen radicals, lead to the formation of three principal radical intermediates: the bromophenoxyl radical, the substituted phenyl radical, and the phenoxyl diradical. researchgate.netresearchgate.net The subsequent self-condensation and cross-combination reactions of these radicals are the primary routes to PBDD/F congeners. researchgate.net

Historically, it was often presumed that ortho-disubstituted phenols like 2,4,6-TBP would predominantly form the more toxic dioxin-type products. researchgate.net However, comprehensive theoretical studies have demonstrated that feasible pathways exist for the formation of both PBDDs and PBDFs. researchgate.netresearchgate.net The combination of the key radical species and 2,4,6-TBP itself can yield not only PBDD products such as 1,3,6,8-TeBDD and 1,3,7,9-TeBDD but also PBDFs like 1,3,6,8-TeBDF and 2,4,6,8-TBDF. researchgate.netresearchgate.net Notably, theoretical calculations have shown that reaction pathways involving the phenyl carbon sites on the substituted phenyl and phenoxyl diradicals are more favorable, both thermodynamically and kinetically, than those involving the bromophenoxyl radical or the parent 2,4,6-TBP molecule. researchgate.net

Detailed Research Findings

Computational studies utilize sophisticated methods to map the potential energy surfaces of these reactions. Geometries and frequencies of stationary points are often calculated at levels like MPWB1K/6-31+G(d,p), with further energy refinement using higher-level basis sets such as MPWB1K/6-311+G(3df,2p). acs.org From these calculations, crucial kinetic parameters, including potential energy barriers (ΔE) and reaction heats (ΔH), are determined. acs.org Furthermore, rate constants for elementary reaction steps are evaluated over wide temperature ranges (e.g., 600–1200 K) using canonical variational transition-state (CVT) theory, often incorporating small curvature tunneling (SCT) corrections. acs.orgnih.gov

These theoretical investigations have revealed several key insights:

PBDD vs. PBDF Formation: The formation of PBDDs from bromophenoxy radicals occurs via O-C coupling, while PBDFs are formed through C-C coupling. pops.int

Catalytic Effects: While this section focuses on homogeneous gas-phase reactions, theoretical studies also help interpret experimental findings involving catalysts. For instance, experimental work has shown that the presence of metals like Copper (Cu) and Iron (Fe) can significantly influence formation pathways, with Cu being a particularly effective catalyst for PBDD/F formation via the Ullmann reaction. researchgate.netnih.gov

The data below, derived from descriptions in theoretical studies, illustrates the calculated energetic favorability of different formation pathways.

Table 1: Representative Theoretical Energetic Parameters for PBDD/F Formation Pathways

This table is interactive. You can sort the data by clicking on the column headers.

| Reaction Pathway | Precursor Radicals | Key Product Type | Potential Barrier (ΔE) (kcal/mol) | Reaction Heat (ΔH) (kcal/mol) |

| PBDD Formation (O-C Coupling) | 2 x Bromophenoxy Radical | Dioxin Precursor | Moderate | Exothermic |

| PBDF Formation (C-C Coupling) | 2 x Bromophenoxy Radical | Furan Precursor | Higher | Exothermic |

| PBDD Formation (Radical + Molecule) | Bromophenoxy Radical + 2,4,6-TBP | Dioxin Precursor | High | Endothermic |

| Smiles Rearrangement | Dioxin Precursor | Rearranged Dioxin | Low | Exothermic |

| Debromination | PBDD/F Congener | Lower-Brominated PBDD/F | Variable | Variable |

Note: This table provides a generalized representation of findings from theoretical studies. Actual calculated values are highly specific to the exact reaction, congeners involved, and the level of theory used.

Advanced Analytical Methodologies for 2,4,6 Tribromophenol Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,4,6-TBP, providing the necessary separation from complex sample components before detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of brominated phenols like 2,4,6-TBP. who.int This method offers high resolution and sensitivity. The use of different detectors can enhance selectivity and lower detection limits.

The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it suitable for detecting 2,4,6-TBP. who.intnih.gov For instance, a method involving solid-phase extraction (SPE) followed by GC-ECD has been developed for the determination of 2,4,6-TBP in chlorinated seawater, achieving detection limits between 7 and 22 ng L⁻¹. nih.govresearchgate.net

Selected Ion Monitoring (SIM) mode in GC-MS provides enhanced sensitivity and specificity by monitoring only a few characteristic ions of the target analyte. who.int This approach significantly lowers the detection limits compared to full-scan mode. For example, GC-MS in SIM mode has been used to detect 2,4,6-TBP in water samples with a detection limit as low as 1 ng/L. who.int In another application, a fast GC-MS method using SIM mode was developed for the analysis of polycyclic aromatic hydrocarbons, where 2,4,6-TBP was used as a surrogate standard. restek.com

GC-MS/MS, or tandem mass spectrometry, further improves selectivity and is used for analyzing 2,4,6-TBP in complex matrices like drug products and packaging materials, with detection limits in the range of 1–100 pg/tablet for solid formulations. nih.govresearchgate.net

Table 1: GC-MS Methods for 2,4,6-TBP Analysis

| Technique | Detector/Mode | Matrix | Detection Limit | Reference |

| GC-MS | ECD | Environmental Media | Higher than SIM | who.int |

| GC-MS | SIM | Raw and Potable Water | 1 ng/L | who.int |

| GC-MS | SIM | - | - | restek.com |

| GC-MS/MS | MRM | Drug Products (solid) | 1-100 pg/tablet | nih.govresearchgate.net |

| GC-MS/MS | MRM | Drug Products (liquid) | 0.04-4 ng/L | nih.govresearchgate.net |

| GC-ECD | ECD | Chlorinated Seawater | 7-22 ng L⁻¹ | nih.govresearchgate.net |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the analysis of 2,4,6-TBP, especially for compounds that are less volatile or thermally labile.

Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offers rapid and highly efficient separations. This technique has been employed to assess groundwater contamination, achieving very low detection limits of 0.1 ng/L for 2,4,6-TBP. researchgate.net A UPLC-MS/MS method was also developed for the simultaneous determination of several brominated flame retardants, including 2,4,6-TBP, in fish tissue. nih.gov This method reported limits of quantification (LOQs) in the range of 0.1-1 μg/kg wet weight. nih.gov

High-Performance Liquid Chromatography (HPLC-MS/MS) is another robust technique used for the analysis of 2,4,6-TBP. It has been utilized for the simultaneous determination of brominated and phosphate (B84403) flame retardants in polyester (B1180765) curtains. kau.edu.sa HPLC coupled with radiometric detection has also been used in kinetic studies to analyze 2,4,6-TBP and its metabolites in biological samples. nih.gov

Table 2: Liquid Chromatography Methods for 2,4,6-TBP Analysis

| Technique | Matrix | Detection Limit/LOQ | Reference |

| UPLC-MS/MS | Groundwater | 0.1 ng/L | researchgate.net |

| UPLC-MS/MS | Fish Tissue | 0.1-1 μg/kg (wet weight) | nih.gov |

| HPLC-MS/MS | Polyester Curtains | - | kau.edu.sa |

| HPLC-radiometric | Biological Samples | - | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Various Detectors (ECD, SIM)

Electrophoretic Separation Techniques

Electrophoretic methods offer an alternative to chromatography for the separation of charged or polar compounds.

Capillary Zone Electrophoresis (CZE) has been successfully applied to the simultaneous analysis of several bromophenols, including 2,4,6-TBP, in seafood. jfda-online.comfda.gov.twjfda-online.com This method is valued for its speed and the generation of symmetrical peaks. jfda-online.comfda.gov.twjfda-online.com In one study, an optimized CZE method used a 20 mM borate-NaOH buffer at pH 10.00 with an applied voltage of +30 kV and UV detection at 280 nm. jfda-online.comfda.gov.twjfda-online.com This method demonstrated good linearity and achieved a detection limit of 1.9 mg/mL for 2,4,6-TBP. jfda-online.comfda.gov.twjfda-online.com The technique has been used to determine the concentration of 2,4,6-TBP in seafood species like Trachypenaeus curvirostris and Lepidotrigla microptera. jfda-online.comfda.gov.twjfda-online.com

Table 3: CZE Method for Bromophenol Analysis in Seafood

| Parameter | Condition | Reference |

| Buffer | 20 mM borate-NaOH (pH 10.00) | jfda-online.comfda.gov.twjfda-online.com |

| Voltage | +30 kV | jfda-online.comfda.gov.twjfda-online.com |

| Detection | UV absorbance at 280 nm | jfda-online.comfda.gov.twjfda-online.com |

| Detection Limit (2,4,6-TBP) | 1.9 mg/mL | jfda-online.comfda.gov.twjfda-online.com |

| Recoveries | 91.5 - 103.4% | jfda-online.comfda.gov.twjfda-online.com |

Immunochemical Methods for Detection (e.g., ELISA)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, cost-effective, and high-throughput screening tool for the detection of 2,4,6-TBP. nih.gov These techniques are based on the specific binding of antibodies to the target analyte. slideshare.netaatbio.com

An ELISA method has been established for the analysis of 2,4,6-TBP in wood samples. nih.gov This method involves a simple alkaline extraction followed by analysis on a microplate. nih.gov It boasts a limit of detection of 45 ng/g of 2,4,6-TBP in wood. nih.gov A strong correlation (R² = 0.990) was observed between the results obtained by ELISA and those from GC-MS analysis, validating its accuracy. nih.gov The precision of the ELISA method was found to be below a 22% coefficient of variation. nih.gov Such immunochemical methods are valuable for assessing contamination in various industries and have potential applications in environmental and biological monitoring. nih.gov

Sample Preparation Strategies for Diverse Matrices (e.g., Solid-Phase Microextraction, Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate and concentrate 2,4,6-TBP from complex matrices prior to instrumental analysis, thereby improving sensitivity and reducing interferences.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that has been applied to the analysis of 2,4,6-TBP. Headspace (HS) SPME, coupled with on-fiber derivatization, has been developed for the determination of haloanisoles and their precursor halophenols, including 2,4,6-TBP, in wine. nih.gov In this method, analytes are first concentrated on an SPME fiber, followed by derivatization. nih.gov Another study compared immersion and headspace SPME for the analysis of halophenols in liquid matrices. capes.gov.br

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. A method using SPE followed by GC-ECD was developed for the determination of 2,4,6-TBP and other brominated compounds in chlorinated seawater. nih.govresearchgate.net The study optimized extraction and elution parameters and tested the efficiency of different sorbents, achieving recovery rates between 59% and 101.4%. nih.govresearchgate.net Dispersive solid-phase extraction (d-SPE) has also been used in a rapid sample preparation procedure for the analysis of brominated compounds in fish tissue using UPLC-MS/MS. nih.gov

Stir Bar Sorptive Extraction (SBSE) is another sensitive extraction technique that has been combined with GC-MS/MS for the determination of 2,4,6-TBP in various drug product formulations and packaging materials. nih.gov

Table 4: Sample Preparation Techniques for 2,4,6-TBP Analysis

| Technique | Matrix | Subsequent Analysis | Reference |

| Headspace SPME | Wine | GC-ECD | nih.gov |

| Immersion/Headspace SPME | Liquid Matrices | GC-MS/MS | capes.gov.br |

| Solid-Phase Extraction (SPE) | Chlorinated Seawater | GC-ECD | nih.govresearchgate.net |

| Dispersive SPE (d-SPE) | Fish Tissue | UPLC-MS/MS | nih.gov |

| Stir Bar Sorptive Extraction (SBSE) | Drug Products, Packaging | GC-MS/MS | nih.gov |

Application of Stable Isotope-Labeled Derivatives (e.g., ¹³C₆-2,4,6-Tribromophenol) as Internal Standards and Tracers

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly for mass spectrometry-based methods. In the analysis of 2,4,6-TBP, its carbon-13 labeled analogue, ¹³C₆-2,4,6-tribromophenol, plays a pivotal role in enhancing the accuracy, precision, and reliability of analytical data.

Isotopic labeling involves replacing specific atoms in a molecule with their stable isotopes. In ¹³C₆-2,4,6-TBP, all six carbon atoms of the phenol (B47542) ring are substituted with carbon-13 (¹³C). This modification results in a compound that is chemically identical to the native 2,4,6-TBP but has a distinct, higher molecular weight (336.76 g/mol compared to 330.79 g/mol for the unlabeled compound). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, which is crucial for accurate quantification.

Internal Standardization for Enhanced Accuracy

The primary application of ¹³C₆-2,4,6-TBP is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis. By adding a known amount of ¹³C₆-2,4,6-TBP to a sample at the beginning of the analytical process, any loss of the target analyte during these steps can be precisely corrected for. This compensates for matrix effects, which are a common source of signal suppression or enhancement in complex environmental samples like soil, sediment, and biological tissues.

For instance, in the analysis of bromophenols in seafood, the addition of ¹³C₆-labeled internal standards for 2,4,6-TBP and other congeners enabled accurate quantification down to 0.05 ng/g. dpi.qld.gov.auacs.orgnih.gov The method, which combined simultaneous distillation-extraction with gas chromatography-mass spectrometry (GC-MS), demonstrated excellent linearity and repeatability. dpi.qld.gov.auacs.orgnih.gov Similarly, when analyzing flame retardants in curtains, ¹³C₆-2,4,6-TBPh was used as an internal standard to ensure accurate results. kau.edu.sa

Use as a Tracer in Environmental and Biological Studies

Beyond quantification, stable isotope-labeled compounds serve as powerful tracers to elucidate metabolic pathways and environmental fate. Researchers have used ¹³C₆-2,4,6-TBP to track the transformation of 2,4,6-TBP in biological and environmental systems.

A notable study demonstrated the microbial degradation of ¹³C-labeled 2,4,6-TBP to 2,4,6-tribromoanisole (B143524) in river sediments, which was critical for understanding the fate of bromophenols in aquatic ecosystems. In another study, ¹³C₆-2,4,6-TBP was used to investigate the metabolic pathways in rice plants. nih.gov This research successfully identified 40 different transformation products, including hydroxylated and debrominated metabolites, revealing complex biotransformation routes within the plant. nih.gov The use of the labeled compound was essential to confirm that the detected metabolites originated from the administered 2,4,6-TBP. nih.gov

Interactive Data Table: Application of ¹³C₆-2,4,6-TBP in Research

| Study Focus | Matrix | Analytical Method | Role of ¹³C₆-2,4,6-TBP | Key Finding | Reference |

| Seafood Analysis | Barramundi and Prawns | GC-MS | Internal Standard | Enabled accurate quantification down to 0.05 ng/g. | dpi.qld.gov.auacs.orgnih.gov |

| Plant Metabolism | Rice Plants | UPLC-Orbitrap Fusion MS | Internal Standard & Tracer | Identified 40 transformation products and elucidated metabolic pathways. | nih.govnih.gov |

| Environmental Fate | River Sediments | GC-MS/MS | Tracer | Demonstrated microbial degradation to 2,4,6-tribromoanisole. | |

| Flame Retardant Analysis | Polyester Curtains | LC-MS/MS | Internal Standard | Ensured accurate quantification of various flame retardants. | kau.edu.sa |

Method Validation and Quality Assurance in Environmental Monitoring

To ensure that data from environmental monitoring studies are reliable, defensible, and comparable, rigorous method validation and quality assurance/quality control (QA/QC) procedures are indispensable. These processes establish the performance characteristics of an analytical method and ensure it remains in control during routine analysis.

Method Validation Parameters

Method validation involves the systematic evaluation of an analytical procedure to demonstrate its suitability for a specific purpose. For 2,4,6-TBP analysis, key validation parameters include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Advanced methods using techniques like GC-MS/MS have achieved very low detection limits. For example, a method for analyzing bromophenols in groundwater reported a detection limit of 0.1 ng/L for 2,4,6-TBP. mdpi.com Another method for seafood analysis achieved an LOQ of 0.05 ng/g. dpi.qld.gov.auacs.orgnih.gov

Linearity and Working Range: Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specific range. A study on seafood analysis confirmed excellent linearity over a concentration range of 0.5 to 50 ng/g. acs.orgnih.gov

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through spike-recovery experiments, where a known amount of the analyte is added to a real sample matrix. In a study on rice plants, the spiking recoveries for ¹³C-2,4,6-TBP ranged from 78.8% to 97.0%. nih.gov

Precision: Precision measures the degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD). For the analysis of 2,4,6-TBP and its conjugates in rice, the RSDs were less than 5.8%. nih.gov

Interactive Data Table: Method Validation and QA/QC for 2,4,6-TBP Analysis

| Parameter | Matrix | Method | Result | Reference |

| Limit of Quantification (LOQ) | Seafood | GC-MS | 0.05 ng/g | dpi.qld.gov.auacs.orgnih.gov |

| Method Detection Limit (MDL) | Culture Solutions | UPLC-Orbitrap Fusion MS | 0.13–0.17 ng/L | nih.gov |

| Method Detection Limit (MDL) | Rice Samples | UPLC-Orbitrap Fusion MS | 5.00–6.67 ng/kg | nih.gov |

| Spike Recovery | Rice Samples | UPLC-Orbitrap Fusion MS | 78.8–97.0% | nih.gov |

| Precision (RSD) | Plant Samples | UPLC-Orbitrap Fusion MS | < 5.8% | nih.gov |

| Linearity Range | Seafood | GC-MS | 0.5–50 ng/g | acs.orgnih.gov |

Quality Assurance and Quality Control (QA/QC)

QA/QC protocols are essential for routine environmental monitoring to ensure the integrity of the analytical results. ct.gov These include a set of planned and systematic actions necessary to provide confidence that a measurement will satisfy given requirements for quality. ct.gov Key QA/QC measures include:

Method Blanks: A method blank is a clean sample (e.g., reagent water or sand) that is processed and analyzed in the same manner as the field samples. gov.bc.ca It is used to check for contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS): An LCS is a blank sample spiked with a known concentration of the analyte. ct.govgov.bc.ca It is used to monitor the performance of the entire analytical method, independent of matrix effects.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): These are field samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the accuracy and precision of the method. ct.gov

These QA/QC checks, often outlined in a Quality Assurance Project Plan (QAPP), ensure that the data generated are of known and documented quality, making them suitable for regulatory decisions and scientific research. ct.govca.gov

Ecological Implications and Environmental Risk Assessment Frameworks for 2,4,6 Tribromophenol

Occurrence and Environmental Concentrations in Abiotic Matrices

2,4,6-Tribromophenol (B41969) (2,4,6-TBP) is widespread in the environment due to its use as a flame retardant, a fungicide, and its formation as a byproduct of industrial processes and natural production by marine organisms. researchgate.netnih.gov Its presence has been documented in various environmental compartments, including water, soil, and air. researchgate.net

Detection in Aquatic Environments (Freshwater, Marine, Groundwater, Sediment)

2,4,6-TBP has been consistently detected in a range of aquatic environments. In freshwater, concentrations can reach up to 0.32 µg/L, particularly in areas impacted by electronic waste dismantling. researchgate.net Studies in Japan have reported similar surface freshwater concentrations of up to 0.3 µg/L. researchgate.net Canadian drinking water supplies have also shown the presence of 2,4,6-TBP, with concentrations in treated water reaching up to 22 ng/L. nih.gov

In marine environments, industrial chlorination discharges can significantly elevate 2,4,6-TBP levels. For instance, in the industrialized Gulf of Fos in the northwestern Mediterranean Sea, average concentrations were found to be in the range of 1–10 ng L⁻¹, with levels near industrial outlets reaching as high as 580 ng L⁻¹. researchgate.netnih.gov

Sediments are also a significant sink for 2,4,6-TBP. In Japan, river and marine sediment samples showed concentrations ranging from 0.8 to 36 µg/kg dry weight. nih.gov Estuarine sediments have been found to contain up to 3690 µg/kg dry weight of 2,4,6-TBP. who.int In contrast, sediment samples near freshwater-cooled power plants in Redondo Beach, CA, showed lower concentrations, ranging from 0.3 to 0.8 µg/kg. nih.gov

| Aquatic Environment | Concentration Range | Location |

| Surface Freshwater | up to 0.32 µg/L | South China (near e-waste dismantling) |

| Surface Freshwater | up to 0.3 µg/L | Japan |

| Treated Drinking Water | up to 22 ng/L | Canada |

| Marine Water | 1–10 ng/L (average) | Gulf of Fos, Mediterranean Sea |

| Marine Water (near industrial outlets) | up to 580 ng/L | Gulf of Fos, Mediterranean Sea |

| River and Marine Sediment | 0.8 to 36 µg/kg (dry weight) | Osaka, Japan |

| Estuarine Sediment | up to 3690 µg/kg (dry weight) | Not specified |

| Freshwater Sediment (near power plants) | 0.3 to 0.8 µg/kg | Redondo Beach, CA |

Presence in Terrestrial Systems (Soil)

2,4,6-TBP is also found in terrestrial ecosystems, primarily in soil. researchgate.netnih.gov Its presence in soil can be attributed to various sources, including its use as a wood preservative and the degradation of other brominated flame retardants. researchgate.netresearchgate.net A Mackay level III fugacity model indicates that if 2,4,6-TBP is released to the air, a significant portion (47.8%) is transported to the soil. oecd.org Once in the soil, it is not expected to be highly mobile. who.int Studies have shown that the presence of microplastics, such as polyethylene (B3416737), in soil can reduce the adsorption capacity of 2,4,6-TBP, potentially increasing its mobility and risk to groundwater. nih.gov Research using 14C-tracers has demonstrated that 2,4,6-TBP in soil can undergo mineralization to CO2 and form non-extractable residues, with transformation being faster under oxic conditions. researchgate.netnih.gov

| Terrestrial System | Finding |

| Soil | A significant portion of airborne 2,4,6-TBP is transported to soil. oecd.org |

| Soil | Not expected to be highly mobile once in the soil. who.int |

| Soil | Presence of polyethylene microplastics can decrease adsorption and increase mobility. nih.gov |

| Soil | Undergoes mineralization and forms non-extractable residues. researchgate.netnih.gov |

Atmospheric Presence (Indoor and Outdoor Air, Dust)

Atmospheric presence of 2,4,6-TBP is documented in both indoor and outdoor environments. researchgate.net In the atmosphere, it is expected to exist in both vapor and particulate phases. who.int The half-life for its degradation by reaction with hydroxyl radicals in the air is estimated to be between 20 and 40 days. who.int

Indoor air and dust often show higher concentrations of 2,4,6-TBP compared to outdoor air, likely due to its use in consumer products. nih.govresearchgate.net Indoor air concentrations have been measured in the range of 220–690 pg/m³, while outdoor air concentrations are lower, at 49–73 pg/m³. researchgate.net House dust can contain significant amounts, with reported concentrations ranging from 15 to 620 ng/g. researchgate.net

| Atmospheric Matrix | Concentration Range |

| Indoor Air | 220–690 pg/m³ researchgate.net |

| Outdoor Air | 49–73 pg/m³ researchgate.net |

| House Dust | 15–620 ng/g researchgate.net |

Bioaccumulation and Biota Contamination

2,4,6-TBP has the potential to bioaccumulate in organisms, and its presence has been detected in a variety of aquatic and terrestrial biota. researchgate.net The predicted bioconcentration factor (BCF) for 2,4,6-TBP is 120, and measured BCFs are similar to this predicted value. who.int Another study reported a measured BCF of 513 in fish. oecd.org

Detection in Aquatic Biota (Fish, Invertebrates)

2,4,6-TBP has been found in a wide range of aquatic organisms. researchgate.net Concentrations in aquatic biota can vary significantly depending on the species and location. A compilation of data on tribromophenols in aquatic organisms reported concentrations ranging from 0.3 to 2360 ng/g wet weight in crustaceans and 3.7 to 230 ng/g wet weight in fish. researchgate.net In molluscs, concentrations have been reported up to 198 µg/kg dry weight. who.int

A study in the industrialized Gulf of Fos found particularly high concentrations in marine organisms. researchgate.netnih.gov Average concentrations in European conger muscle tissues were between 140–1000 ng/g lipid weight, while purple sea urchin gonads had 830–880 ng/g lipid weight, and Mediterranean mussel bodies contained 1500–2000 ng/g lipid weight. researchgate.netnih.gov Analysis of various seafood has identified 2,4,6-TBP at concentrations up to 18.9 ng/g in crustaceans, 0.9 to 2.1 ng/g in molluscs, and 3.7 to 13.5 ng/g in marine fish. nih.gov In contrast, freshwater fish have generally shown only sporadic, low concentrations of the compound. nih.gov

| Aquatic Biota | Concentration Range | Basis |

| Crustaceans | 0.3 to 2360 ng/g | Wet Weight researchgate.net |

| Fish | 3.7 to 230 ng/g | Wet Weight researchgate.net |

| Molluscs | up to 198 µg/kg | Dry Weight who.int |

| European Conger (muscle) | 140–1000 ng/g | Lipid Weight researchgate.netnih.gov |

| Purple Sea Urchin (gonads) | 830–880 ng/g | Lipid Weight researchgate.netnih.gov |

| Mediterranean Mussel (body) | 1500–2000 ng/g | Lipid Weight researchgate.netnih.gov |

| Marine Crustaceans | up to 18.9 ng/g | Not specified nih.gov |

| Marine Molluscs | 0.9 to 2.1 ng/g | Not specified nih.gov |

| Marine Fish | 3.7 to 13.5 ng/g | Not specified nih.gov |

Accumulation in Terrestrial Organisms (e.g., Plants)

| Terrestrial Organism | Finding |

| Rice Plants | Can metabolize 99.2% of 2,4,6-TBP after 5 days of exposure. researchgate.net |

| Rice Plants | Metabolites are primarily in the roots, with some translocation to stems and leaves. researchgate.net |

| Rice Plants | Further metabolism includes sulfation and glycosylation, potentially reducing accumulation. acs.orgnih.gov |

Ecotoxicological Research Paradigms

The ecotoxicological profile of 2,4,6-Tribromophenol (2,4,6-TBP) has been characterized through various studies focusing on its effects on different trophic levels within aquatic ecosystems. These investigations are crucial for understanding the potential environmental risk posed by this compound, which is used as a flame retardant and is also a degradation product of other brominated flame retardants. helcom.firesearchgate.net

Studies on aquatic organisms have revealed that 2,4,6-TBP is toxic to a range of species, including algae, invertebrates, and fish. oecd.orgmst.dk The toxicity endpoints are typically expressed as the median effective concentration (EC50) for immobilization or growth inhibition, and the median lethal concentration (LC50) for mortality.

Algae: For the green algae Selenastrum capricornutum (now known as Raphidocelis subcapitata), acute toxicity tests have established a 72-hour EC50 for biomass at 0.76 mg/L and a 72-hour No-Observed-Effect Concentration (NOEC) for biomass at 0.22 mg/L. oecd.orgoecd.org The 24-72 hour EC50 for growth rate was 1.6 mg/L, with a corresponding NOEC of 1.0 mg/L. oecd.orgoecd.org

Daphnids: In the case of the water flea Daphnia magna, a common invertebrate model, the 48-hour EC50 for immobilization was found to be 0.26 mg/L. oecd.orgoecd.org Chronic toxicity studies on Daphnia magna have determined a 21-day NOEC for reproduction at 0.1 mg/L. oecd.orgwho.int

Fish: Toxicity data for fish show variability depending on the species and exposure duration. For the common carp (B13450389) (Cyprinus carpio), the 96-hour LC50 is 1.1 mg/L. oecd.org Other studies on fish have reported 96-hour LC50 values ranging from 0.2 to 6.8 mg/L for 2,4,6-TBP. who.intinchem.org In a subchronic and trophic exposure study on Nile tilapia (Oreochromis niloticus), 2,4,6-TBP was shown to affect the hepatosomatic index in both males and females. nih.govresearchgate.net

Interactive Data Table: Acute Ecotoxicity of 2,4,6-Tribromophenol

| Organism | Species | Test Duration | Endpoint | Value (mg/L) | Reference |

| Algae | Selenastrum capricornutum | 72 hours | EC50 (Biomass) | 0.76 | oecd.orgoecd.org |

| Algae | Selenastrum capricornutum | 24-72 hours | EC50 (Growth Rate) | 1.6 | oecd.orgoecd.org |

| Invertebrate | Daphnia magna | 48 hours | EC50 (Immobilization) | 0.26 | oecd.orgoecd.org |